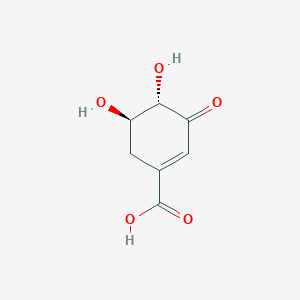

3-Dehydroshikimate

Description

This compound has been reported in Phaseolus vulgaris with data available.

3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWJZMPHJJOPH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030506 | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-42-1 | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dehydroshikimic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of Aromatic Biosynthesis: A Technical History of the Shikimate Pathway's Discovery

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other crucial aromatic compounds. Its absence in mammals has made it a prime target for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth history of the discovery of this pivotal pathway, detailing the key experiments, methodologies, and quantitative data that led to its elucidation. The pioneering work of Bernhard Davis and David Sprinson in the mid-20th century, utilizing microbial genetics and isotopic tracers, stands as a landmark in the field of metabolic biochemistry.

Early Discoveries: The Isolation of Shikimic Acid

The story of the shikimate pathway begins long before its metabolic role was understood. In 1885, the Japanese chemist Jokichi Takamine isolated a novel organic acid from the fruit of the Japanese star anise (Illicium anisatum), known as "shikimi-no-ki" in Japanese. He named the compound shikimic acid. For decades, it remained a chemical curiosity until its central role in aromatic biosynthesis was unveiled in the 1950s.

The Power of Mutants: Bernhard Davis and the Accumulation of Intermediates

The groundbreaking work that truly unraveled the shikimate pathway was led by Bernhard Davis, who employed a powerful combination of microbial genetics and biochemistry. His strategy was to use auxotrophic mutants of Escherichia coli that were unable to synthesize aromatic amino acids. These mutants, when grown on a minimal medium, would accumulate the metabolic intermediate immediately preceding the blocked enzymatic step.

Key Experiments by Bernhard Davis

Davis and his colleagues generated and isolated a series of E. coli mutants that required a mixture of aromatic compounds for growth. By identifying the substances that accumulated in the culture media of these mutants, they were able to piece together the sequence of the pathway.

One of the first key discoveries was the identification of shikimic acid as a central intermediate. A mutant strain, later designated as requiring aromatic amino acids, was found to accumulate a compound that could support the growth of other aromatic-requiring mutants. This compound was identified as shikimic acid.

Further investigations with different mutant strains led to the discovery of other intermediates. For instance, a mutant blocked earlier in the pathway was found to accumulate 3-dehydroshikimic acid, while another accumulated 3-dehydroquinic acid. These findings allowed Davis to propose a linear sequence of reactions.

Experimental Protocols

The methodologies employed by Davis and his team were foundational for the field of microbial genetics and metabolism.

A detailed protocol for the generation and isolation of auxotrophic mutants of E. coli is outlined below. This process involved mutagenesis followed by a penicillin enrichment procedure, which selectively kills growing prototrophic cells, thereby enriching the population of non-growing auxotrophs.

Experimental Protocol: UV Mutagenesis and Penicillin Enrichment of E. coli

-

Bacterial Strain: Escherichia coli K-12.

-

Mutagenesis:

-

A suspension of E. coli in saline was exposed to ultraviolet (UV) irradiation to induce mutations. The UV dose was calibrated to achieve a survival rate of approximately 0.1-1%.

-

-

Phenotypic Expression:

-

The irradiated cells were incubated in a complete medium (e.g., nutrient broth) for a period to allow for the expression of any induced mutations.

-

-

Penicillin Enrichment:

-

The culture was then washed and transferred to a minimal medium lacking the desired nutrients (in this case, aromatic amino acids).

-

Penicillin was added to the culture. In this minimal medium, prototrophic (wild-type) cells could grow and were subsequently killed by the penicillin, which inhibits cell wall synthesis in growing bacteria. Auxotrophic mutants, unable to grow in the minimal medium, survived.

-

The culture was incubated with penicillin for a period sufficient to lyse the majority of the prototrophs.

-

-

Isolation of Auxotrophs:

-

The penicillin was removed by washing the cells or inactivated by the addition of penicillinase.

-

The surviving cells were plated on a complete medium to allow for the growth of all viable bacteria, including the desired auxotrophs.

-

-

Screening:

-

Colonies from the complete medium were then replica-plated onto minimal medium and minimal medium supplemented with aromatic amino acids.

-

Colonies that grew on the supplemented medium but not on the minimal medium were identified as aromatic amino acid auxotrophs.

-

The identification of the chemical compounds that accumulated in the culture broths of the auxotrophic mutants was a critical step. This involved a combination of chemical and physical methods available at the time.

Experimental Protocol: Identification of Shikimate Pathway Intermediates

-

Culturing and Accumulation:

-

The auxotrophic E. coli mutant was grown in a liquid minimal medium supplemented with limiting amounts of the required aromatic amino acids to allow for initial growth.

-

As the supplements were depleted, the cells would cease to grow, and the intermediate preceding the genetic block would accumulate in the culture medium.

-

-

Extraction and Purification:

-

The bacterial cells were removed by centrifugation.

-

The supernatant containing the accumulated intermediate was subjected to various purification steps, such as precipitation and adsorption chromatography.

-

-

Analysis and Identification:

-

Paper Chromatography: The purified compound was analyzed by paper chromatography. The retention factor (Rf) of the unknown compound was compared to that of known standards.

-

Chemical Tests: Various chemical tests were performed to determine the functional groups present in the molecule.

-

Spectroscopic Methods: Although in their infancy, early forms of UV spectroscopy were used to characterize the isolated compounds.

-

Bioassay: The biological activity of the isolated compound was tested by its ability to support the growth of other mutant strains with blocks at different points in the pathway.

-

Quantitative Data

The work of Davis and his colleagues also provided some of the first quantitative data on the accumulation of shikimate pathway intermediates by E. coli mutants. This data was crucial for confirming the proposed pathway and understanding the metabolic flux.

| Mutant Strain | Genetic Block | Accumulated Intermediate | Concentration in Culture Medium (mg/L) |

| 83-1 | After Shikimic acid | Shikimic acid | ~100-200 |

| 83-2 | Before Shikimic acid | 5-Dehydroshikimic acid | ~50-100 |

| 83-24 | After 5-Dehydroquinic acid | 5-Dehydroquinic acid | ~30-60 |

Note: The exact concentrations varied depending on the specific experimental conditions. The data presented here is an approximation based on the original publications.

Tracing the Atoms: David Sprinson and Isotopic Labeling

While Davis's work established the sequence of intermediates, the origin of the carbon atoms in the shikimate ring was elucidated by David Sprinson and his group through elegant isotopic labeling experiments. By feeding E. coli with specifically labeled glucose molecules and then determining the position of the label in the accumulated shikimic acid, they were able to trace the path of each carbon atom from the initial substrates to the final product.

Key Experiments by David Sprinson

Sprinson's experiments demonstrated that the seven carbon atoms of shikimic acid are derived from two precursors: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.

Experimental Protocols

The core of Sprinson's work was the use of isotopically labeled compounds and the subsequent degradation of the product to determine the location of the label.

Experimental Protocol: Isotopic Labeling of the Shikimate Pathway

-

Labeled Substrates: E. coli mutants known to accumulate shikimic acid were grown in a minimal medium containing glucose labeled with carbon-14 (B1195169) (¹⁴C) at specific positions (e.g., [1-¹⁴C]glucose, [6-¹⁴C]glucose).

-

Fermentation and Isolation: The mutant was cultured to allow for the accumulation of ¹⁴C-labeled shikimic acid. The shikimic acid was then isolated and purified from the culture medium.

-

Chemical Degradation: The purified labeled shikimic acid was subjected to a series of chemical degradation reactions to break the molecule down into smaller, identifiable fragments. Each carbon atom of the shikimic acid molecule was systematically converted into a known compound (e.g., CO₂, formaldehyde).

-

Radioactivity Measurement: The radioactivity of each degradation product was measured using a Geiger counter or a scintillation counter.

-

Mapping the Labels: By correlating the position of the label in the starting glucose molecule with the radioactivity of the specific degradation products, Sprinson and his colleagues were able to deduce which carbon atoms of glucose ended up in which positions of the shikimic acid ring.

The Complete Picture: The Seven Steps of the Shikimate Pathway

The combined work of Davis, Sprinson, and other researchers ultimately led to the complete elucidation of the common part of the shikimate pathway, a seven-step enzymatic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. Chorismate then serves as the branch point for the synthesis of the three aromatic amino acids and other aromatic compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflows for the discovery of the shikimate pathway.

Caption: The seven enzymatic steps of the shikimate pathway.

Conclusion

The discovery of the shikimate pathway is a testament to the power of integrating different scientific disciplines. The elegant genetic and biochemical approaches pioneered by Bernhard Davis and David Sprinson not only unraveled a fundamental metabolic pathway but also laid the groundwork for future research in metabolic engineering and drug discovery. The absence of this pathway in animals continues to make its enzymes attractive targets for the development of new herbicides and antimicrobial agents, highlighting the enduring legacy of this foundational work in biochemistry. The detailed understanding of this pathway, born from the meticulous experiments of the mid-20th century, remains highly relevant to researchers, scientists, and drug development professionals today.

The Central Role of 3-Dehydroshikimate in Primary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in a vast range of organisms, including bacteria, archaea, fungi, and plants. Its absence in mammals makes the enzymes associated with its metabolism prime targets for the development of novel antimicrobial agents and herbicides. Furthermore, DHS serves as a valuable precursor for the industrial production of various chemicals, including the antiviral drug oseltamivir (B103847) (Tamiflu®) and the antioxidant gallic acid. This technical guide provides a comprehensive overview of the role of this compound in primary metabolism, detailing the enzymatic reactions governing its synthesis and consumption, quantitative kinetic data, detailed experimental protocols, and visual representations of the involved metabolic and experimental workflows.

Introduction

Primary metabolism encompasses the essential chemical reactions that are fundamental for the maintenance of life. A key component of this intricate network is the shikimate pathway, which bridges central carbon metabolism with the biosynthesis of aromatic compounds. This compound stands as a critical juncture within this pathway, dictating the flux towards the production of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and serving as a branch point for other specialized metabolic routes. This guide will delve into the core aspects of DHS metabolism, providing the technical details necessary for researchers and drug development professionals to understand and manipulate this vital metabolic hub.

The Shikimate Pathway and the Position of this compound

The shikimate pathway is a seven-step enzymatic process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate, the common precursor for aromatic amino acids. This compound is the third intermediate in this pathway, formed from the dehydration of 3-dehydroquinate (B1236863) and subsequently reduced to shikimate.

The core reactions involving this compound are:

-

Formation of this compound: Catalyzed by 3-dehydroquinate dehydratase (DHQD) (EC 4.2.1.10), this reaction involves the removal of a water molecule from 3-dehydroquinate.

-

Conversion to Shikimate: Catalyzed by shikimate dehydrogenase (SDH) (EC 1.1.1.25), this is a reversible NADPH-dependent reduction of the carbonyl group of this compound to a hydroxyl group, yielding shikimate.

In plants, 3-dehydroquinate dehydratase and shikimate dehydrogenase can exist as a bifunctional enzyme, which is thought to enhance metabolic flux by channeling the substrate between active sites.

Quantitative Data: Enzyme Kinetics

The catalytic efficiencies of the enzymes that produce and consume this compound are critical for understanding the regulation of the shikimate pathway. The following tables summarize key kinetic parameters for 3-dehydroquinate dehydratase and shikimate dehydrogenase from various organisms.

Table 1: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)

| Organism | Enzyme Type | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | Type II | 3-Dehydroquinate | 38 | 120 | |

| Salmonella typhi | Type I | 3-Dehydroquinate | 24 | 1.1 | |

| Streptomyces coelicolor | Type I | 3-Dehydroquinate | 13 | 250 | |

| Mycobacterium tuberculosis | Type II | 3-Dehydroquinate | 25 | 150 |

Table 2: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | This compound | 30 | 50 | |

| Escherichia coli | Shikimate | 200 | - | |

| Pisum sativum | This compound | 15 | - | |

| Methicillin-Resistant Staphylococcus aureus | Shikimate | - | - | |

| Methicillin-Resistant Staphylococcus aureus | NADP+ | - | - |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentration is fundamental to studying the role of this compound.

Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity

A continuous spectrophotometric assay is commonly used to determine DHQD activity by monitoring the formation of this compound, which has a characteristic absorbance at 234 nm.

Materials:

-

Purified DHQD enzyme

-

3-dehydroquinate (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer and a known concentration of 3-dehydroquinate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, known amount of the purified DHQD enzyme.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for this compound at 234 nm is approximately 11,900 M-1cm-1.

Assay for Shikimate Dehydrogenase (SDH) Activity

SDH activity can be measured by monitoring the consumption of NADPH at 340 nm in the direction of shikimate formation, or the production of NADPH at 340 nm in the reverse direction.

Materials:

-

Purified SDH enzyme

-

This compound or shikimate (substrate)

-

NADPH or NADP+ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure (forward reaction):

-

Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer, NADPH, and this compound.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding a known amount of the purified SDH enzyme.

-

Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6,220 M-1cm-1.

Metabolic Engineering of E. coli for this compound Production

The overproduction of DHS in Escherichia coli is a common strategy for its industrial synthesis. This typically involves genetic modifications to direct carbon flux into the shikimate pathway and prevent the consumption of DHS.

Key Genetic Modifications:

-

Overexpression of aroFfbr: This gene encodes a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first committed step of the shikimate pathway. This modification increases the entry of carbon into the pathway.

-

Overexpression of tktA: This gene encodes transketolase A, which increases the supply of the precursor erythrose-4-phosphate.

-

Deletion of aroE: This gene encodes shikimate dehydrogenase, the enzyme that converts DHS to shikimate. Its deletion leads to the accumulation of DHS.

-

Deletion of genes for byproduct formation: Genes such as ldhA (lactate dehydrogenase), ackA-pta (acetate kinase-phosphate acetyltransferase), and adhE (alcohol dehydrogenase) are often deleted to prevent the diversion of carbon to fermentation byproducts.

This compound as a Branch Point Metabolite

While the primary fate of this compound is its conversion to shikimate, it also serves as a precursor for other important natural products, most notably gallic acid.

Biosynthesis of Gallic Acid

Gallic acid, a potent antioxidant with various industrial applications, can be synthesized directly from this compound. This reaction is catalyzed by some shikimate dehydrogenases, which exhibit a broader substrate specificity, or by a dedicated this compound dehydratase. The proposed mechanism involves the enolization of this compound followed by a dehydrogenation.

Conclusion

This compound occupies a central and versatile position in primary metabolism. Its role extends beyond being a simple intermediate in aromatic amino acid biosynthesis, acting as a valuable precursor for industrially relevant compounds. A thorough understanding of the enzymes that govern its metabolism, their kinetics, and the methods to manipulate its production are crucial for advancements in drug discovery, metabolic engineering, and synthetic biology. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in these fields.

The Gateway to Aromaticity: A Technical Guide to 3-Dehydroshikimate Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is an essential metabolic route in bacteria, plants, and fungi for the biosynthesis of aromatic amino acids and a vast array of secondary metabolites. In the phylum Actinobacteria, renowned for its prolific production of antibiotics and other bioactive compounds, this pathway serves as a critical metabolic hub, supplying precursors for countless natural products of therapeutic importance. This technical guide provides an in-depth examination of the initial steps of the shikimate pathway in actinomycetes, focusing on the enzymatic reactions that lead to the formation of the key intermediate, 3-dehydroshikimate. We present a consolidation of the current understanding of the key enzymes, their regulation, relevant quantitative kinetic data, and detailed experimental protocols for their characterization.

Introduction: The Shikimate Pathway in Actinomycetes

The shikimate pathway bridges primary and secondary metabolism, converting central metabolites—phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P)—into chorismate, the common precursor for phenylalanine, tyrosine, and tryptophan. The importance of this pathway is underscored by its absence in mammals, making its enzymes attractive targets for the development of antimicrobial agents.[1] Actinomycetes, particularly those of the genus Streptomyces, leverage intermediates of this pathway to synthesize a diverse arsenal (B13267) of secondary metabolites, including antibiotics, antifungals, and anticancer agents.

The biosynthesis of this compound represents the third committed step in this seven-enzyme cascade. Understanding the kinetics and regulation of the enzymes responsible for its formation is crucial for metabolic engineering efforts aimed at improving the production of valuable aromatic compounds.

The Core Biosynthetic Pathway to this compound

The conversion of primary metabolites into this compound is accomplished through a sequence of three enzymatic reactions.

-

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase (DAHPS): This enzyme catalyzes the first committed step, an aldol-like condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form DAHP.[2] As the gateway to the pathway, DAHPS is the primary site of metabolic regulation.[3]

-

3-dehydroquinate (B1236863) (DHQ) Synthase (DHQS): DHQS catalyzes a complex intramolecular cyclization of DAHP to form the first carbocyclic intermediate, 3-dehydroquinate (DHQ), a reaction that requires NAD+ and a divalent metal ion like Co2+ as cofactors.[4][5]

-

3-dehydroquinate Dehydratase (DHQD or DHQase): This enzyme catalyzes the dehydration of DHQ to produce this compound (DHS).[6][7] Bacterial DHQases are typically classified as Type II enzymes, which are heat-stable and catalyze the reaction via a trans-elimination mechanism involving an enolate intermediate.[7][8]

Regulation of the Pathway

Carbon flux into the shikimate pathway is tightly controlled, primarily through feedback inhibition of DAHP synthase. In actinomycetes like Amycolatopsis methanolica, this regulation is particularly sophisticated, involving multiple isoforms of DAHPS with distinct regulatory profiles.[3]

-

DAHPS Isoforms: A. methanolica possesses at least two DAHPS isoforms. The DS1 isoform is part of a bifunctional protein complex with chorismate mutase and is primarily inhibited by tryptophan. A second isoform, DS2, is an E. coli-type DAHPS that is inhibited by tyrosine and tryptophan.[3]

-

Feedback Inhibition: The terminal products of the pathway—phenylalanine, tyrosine, and tryptophan—act as allosteric inhibitors of DAHPS activity, allowing the cell to modulate the synthesis of aromatic compounds based on metabolic demand.[3][9]

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of the enzymes in the shikimate pathway varies between organisms. The following tables summarize key kinetic parameters for 3-dehydroquinate dehydratase (DHQD) from actinomycetes and related bacteria, and for DAHP synthase (DAHPS) from model organisms.

Table 1: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratase (DHQD)

| Organism | Vmax (µmol/L/s) | Km (µmol/L) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Streptomyces acidiscabies | 2.50 | 179.9 | 100.3 | 5.58 x 10⁵ | [8] |

| Corynebacterium glutamicum | - | 130 | 185 | 1.42 x 10⁶ | [6] |

| Amycolatopsis crystallopoietes | 66.7 | 448.5 | - | - | [8] |

| Comamonas testosteroni | 1.10 | 37.2 | 44.1 | 1.19 x 10⁶ | [8] |

Note: Data from diverse microbial sources are included for comparative purposes. Vmax values are dependent on enzyme concentration used in the specific study.

Table 2: Kinetic Parameters of DAHP Synthase (DAHPS)

| Organism | Isoform | Effector | S₀.₅ (PEP) (µM) | S₀.₅ (E4P) (µM) | kcat (s⁻¹) | Reference |

| Escherichia coli | DAHPS(Trp) | Mn²⁺ | 5.3 | 35 | 21 | [10] |

| Escherichia coli | DAHPS(Phe) | Mn²⁺ | - | - | 70 | [11] |

Experimental Protocols

Detailed methodologies are essential for the study and manipulation of biosynthetic pathways. The following sections provide protocols for the expression, purification, and activity measurement of 3-dehydroquinate dehydratase, a key enzyme in this compound synthesis.

Recombinant Expression and Purification of His-tagged DHQD

This protocol describes a general method for producing and purifying recombinant DHQD from an E. coli expression host.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444).[12]

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole.[12]

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole.[12]

-

Storage Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol.[12]

Procedure:

-

Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged DHQD gene. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue cultivation at a reduced temperature (e.g., 18-25°C) overnight.[12]

-

Harvest and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer, supplemented with a protease inhibitor cocktail. Lyse the cells via sonication on ice.[12]

-

Clarification: Remove cell debris by centrifuging the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.[13]

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.[12]

-

Elution: Elute the bound His-tagged DHQD protein using Elution Buffer.[12]

-

Buffer Exchange and Storage: Dialyze the purified protein against Storage Buffer to remove imidazole and prepare for long-term storage at -80°C.[12]

-

Quality Control: Verify the purity and molecular weight of the protein using SDS-PAGE and determine the final protein concentration using a standard method like the Bradford assay.[12]

DHQD Enzyme Activity Assay: Direct Spectrophotometric Method

This is the most direct and common method for measuring DHQD activity by monitoring the formation of the product, this compound, which has a distinct absorbance maximum at 234 nm.[14]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0.[14]

-

Substrate: 3-dehydroquinic acid (DHQ), prepared as a stock solution (e.g., 20 mM) in water.

-

Enzyme: Purified DHQD enzyme, diluted to an appropriate concentration in reaction buffer.

-

Equipment: UV-Vis Spectrophotometer and UV-transparent cuvettes.

Procedure:

-

Setup: Set the spectrophotometer to measure absorbance at 234 nm and maintain a constant temperature (e.g., 25°C or 37°C).

-

Reaction Mixture: In a UV-transparent cuvette, prepare the reaction mixture by adding the reaction buffer and the substrate, 3-dehydroquinate (DHQ). The final concentration of DHQ should be varied for kinetic analysis (e.g., from 0.1x to 10x the expected Km). For a standard assay, a concentration near the Km (e.g., 100-200 µM) can be used.[6]

-

Equilibration: Allow the reaction mixture to equilibrate to the assay temperature for several minutes.

-

Initiation: Initiate the reaction by adding a small volume of the purified DHQD enzyme solution and mix immediately.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes, recording data at regular intervals (e.g., every 10 seconds).[14]

-

Calculation: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min). Convert this rate to specific activity (U/mg) using the Beer-Lambert law and the molar extinction coefficient (ε) of this compound at 234 nm.

Conclusion

The biosynthesis of this compound is a foundational step for the production of a vast array of aromatic compounds in actinomycetes. The enzymes DAHP synthase and 3-dehydroquinate dehydratase represent key catalytic and regulatory nodes in this pathway. The data and protocols compiled in this guide provide a technical framework for researchers aiming to characterize these enzymes, understand their complex regulation, and apply this knowledge to the metabolic engineering of actinomycetes for the enhanced production of novel and known bioactive molecules. Further investigation into the specific kinetic properties and regulatory networks of these enzymes within diverse actinomycete species will undoubtedly unlock new opportunities in drug discovery and biotechnology.

References

- 1. Identification of Polyketide Inhibitors Targeting 3-Dehydroquinate Dehydratase in the Shikimate Pathway of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAHP synthase - Wikipedia [en.wikipedia.org]

- 3. (De)regulation of key enzyme steps in the shikimate pathway and phenylalanine-specific pathway of the actinomycete Amycolatopsis methanolica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]

- 8. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Enigmatic Intermediate: A Technical Guide to 3-Dehydroshikimate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroshikimate (3-DHS) is a pivotal yet often transient intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. Beyond its role as a precursor to aromatic amino acids, 3-DHS stands at a critical metabolic branch point, leading to the formation of various secondary metabolites, including the pharmaceutically important gallic acid. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of this compound in plants, tailored for professionals in research and drug development.

Natural Occurrence and Quantitative Data

While this compound is a crucial intermediate, its endogenous concentrations in plant tissues are generally low due to a high metabolic flux towards shikimate and other downstream compounds. The bifunctional enzyme 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase (DQD/SDH) efficiently converts 3-dehydroquinate to this compound and then rapidly reduces 3-DHS to shikimate[1]. This rapid conversion often results in low steady-state levels of 3-DHS, making its quantification challenging.

A comprehensive review of current literature reveals a scarcity of specific quantitative data for this compound concentrations across different plant species and tissues. While many metabolomic studies of the shikimate pathway detect 3-DHS, they often report relative changes in its levels rather than absolute concentrations. However, studies on plants with modified shikimate pathways, for instance, through the expression of a bacterial feedback-insensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), have shown significant accumulation of shikimate pathway intermediates, including shikimic acid and prephenic acid, in tomato fruits[2][3][4][5][6]. This suggests that under certain genetic or environmental conditions, the pool size of 3-DHS could be modulated.

| Plant Species | Tissue | Condition | This compound Concentration | Reference |

| Arabidopsis thaliana | Leaves (lesion-mimic mutant lis) | Short-day conditions | ~297-fold higher than Wild Type | [7] |

Note: The table highlights the current gap in literature regarding absolute quantitative data for this compound in wild-type plants under normal physiological conditions.

Biosynthesis and Regulation of this compound

This compound is synthesized in the third step of the shikimate pathway from 3-dehydroquinate, a reaction catalyzed by the enzyme 3-dehydroquinate dehydratase (DQD)[8][9][10]. In plants, this enzymatic activity is often part of a bifunctional protein that also possesses shikimate dehydrogenase (SDH) activity, which then reduces 3-DHS to shikimate[1].

The flux through the shikimate pathway, and thus the availability of 3-DHS, is tightly regulated. The primary point of regulation is the first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), which is subject to feedback inhibition by the aromatic amino acid end-products[11][12][13]. This regulation ensures that the plant can modulate the production of aromatic compounds based on its metabolic needs.

Furthermore, 3-DHS serves as a direct precursor for the biosynthesis of gallic acid, a key component of hydrolysable tannins and other valuable secondary metabolites[14][15][16][17][18]. This branch point is catalyzed by some shikimate dehydrogenases that can directly oxidize 3-DHS to gallic acid[14].

Experimental Protocols

The quantification of this compound in plant tissues is typically achieved through liquid chromatography-mass spectrometry (LC-MS), often in tandem (LC-MS/MS), which provides the necessary sensitivity and selectivity for this low-abundance metabolite.

Protocol 1: Extraction of Shikimate Pathway Metabolites from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes, pre-chilled

-

Extraction solvent: 80% methanol (B129727) (HPLC grade), pre-chilled to -20°C

-

Internal standards (e.g., isotopically labeled shikimic acid or a structurally similar compound not present in the plant)

-

Vortex mixer

-

Centrifuge capable of 14,000 x g and 4°C

-

Nitrogen evaporator or vacuum concentrator

-

Reconstitution solvent: 50% methanol (HPLC grade)

Procedure:

-

Harvesting and Homogenization: Immediately flash-freeze ~50-100 mg of plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the frozen powder to a pre-chilled microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol containing internal standards.

-

Homogenization and Incubation: Vortex the mixture vigorously for 1 minute. Incubate on ice or at 4°C for 20 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100-200 µL of 50% methanol. Vortex and centrifuge again to remove any insoluble material before transferring to an LC-MS vial.

Protocol 2: LC-MS/MS Analysis of this compound

The following are suggested starting parameters for a UPLC-MS/MS system. Optimization will be necessary for your specific instrument and sample matrix.

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column with polar end-capping (e.g., HSS T3, 100 x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

-

Flow Rate: 0.3 - 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

Gradient Program (Example):

-

0-1 min: 1% B

-

1-10 min: 1% to 35% B

-

10-12 min: 35% to 95% B

-

12-14 min: 95% B

-

14-14.1 min: 95% to 1% B

-

14.1-17 min: 1% B (Re-equilibration)

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for this compound ([M-H]⁻) is m/z 173.04.

-

Product ions need to be determined by infusing a standard of this compound and performing a product ion scan. Common fragments for similar organic acids involve losses of H₂O, CO, and CO₂. A potential quantifier/qualifier pair could be 173.04 -> 111.04 and 173.04 -> 85.03. These transitions must be empirically optimized.

-

-

Instrument Parameters:

-

Capillary Voltage: ~2.5-3.5 kV

-

Source Temperature: ~120-150°C

-

Desolvation Temperature: ~350-500°C

-

Cone Gas Flow: ~50 L/hr

-

Desolvation Gas Flow: ~600-800 L/hr

-

Collision Energy and Cone Voltage: These will need to be optimized for each MRM transition to achieve maximum signal intensity.

-

Signaling and Regulatory Roles

Direct evidence for this compound acting as a signaling molecule is limited. However, the flux through the shikimate pathway and the pools of its intermediates, including 3-DHS, are tightly regulated and respond to both developmental cues and environmental stresses.

The primary regulatory control is exerted on DAHPS, the entry point enzyme of the pathway. In Arabidopsis thaliana, different isoforms of DAHPS are feedback-inhibited by different aromatic amino acids and other downstream metabolites, allowing for a complex and fine-tuned regulation of carbon flow into the pathway[11].

Shikimate itself has been suggested to act as a signaling molecule, potentially indicating low phenylalanine availability to downstream secondary metabolic pathways like the monolignol pathway[19]. Given the close metabolic relationship, it is plausible that fluctuations in the 3-DHS pool could also have regulatory implications, although this remains an area for further investigation. The accumulation of shikimate pathway intermediates, including 3-DHS, under stress conditions or upon inhibition of the pathway (e.g., by glyphosate) can have significant impacts on plant metabolism and signaling[12][13].

Conclusion and Future Perspectives

This compound remains a somewhat enigmatic but undeniably crucial molecule in plant metabolism. While its role as a key intermediate in the shikimate pathway and as a precursor to gallic acid is well-established, a deeper understanding of its natural abundance and potential regulatory functions is needed. The lack of comprehensive quantitative data highlights a significant opportunity for future research, which, coupled with the detailed analytical protocols outlined here, can pave the way for a more complete picture of the regulation of aromatic compound biosynthesis in plants. For professionals in drug development, a thorough understanding of the shikimate pathway and its intermediates like 3-DHS is fundamental for the rational design of novel herbicides and antimicrobial agents that target this essential metabolic route. Further investigation into the factors that control the flux through the 3-DHS node could also open new avenues for the metabolic engineering of plants to enhance the production of valuable secondary metabolites.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tomato fruits expressing a bacterial feedback-insensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase of the shikimate pathway possess enhanced levels of multiple specialized metabolites and upgraded aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tomato fruits expressing a bacterial feedback-insensitive 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase of the shikimate pathway possess enhanced levels of multiple specialized metabolites and upgraded aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. uab.edu [uab.edu]

- 8. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 9. researchgate.net [researchgate.net]

- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 11. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]

- 13. Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 16. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 19. The regulatory role of shikimate in plant phenylalanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary Origins of the Shikimate Pathway Genes

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is a crucial and highly conserved metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other aromatic compounds.[1][2] This seven-step pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key branch-point metabolite.[1][3] Its presence in bacteria, archaea, fungi, algae, plants, and some protozoans, but its conspicuous absence in mammals, makes it an attractive target for the development of herbicides and antimicrobial agents.[4][5][6] This guide delves into the complex evolutionary history of the shikimate pathway genes, exploring the diverse strategies organisms have employed to maintain this essential metabolic function, including gene fusion, horizontal gene transfer, and endosymbiotic events.

Data Presentation: Gene Organization Across Kingdoms

The organization of shikimate pathway genes varies dramatically across the domains of life, reflecting distinct evolutionary trajectories. Bacteria typically possess monofunctional enzymes for each step, whereas fungi and some protists have evolved a large, pentafunctional enzyme complex.[1] Plants, in turn, exhibit a mosaic of monofunctional and bifunctional enzymes, largely of prokaryotic origin.[1][7]

| Kingdom/Group | Typical Gene Organization | Key Evolutionary Features | Representative Enzymes/Complexes |

| Bacteria | Monofunctional enzymes | Encoded by discrete aro genes.[1] | Separate enzymes for each of the seven steps. |

| Archaea | Monofunctional enzymes | Different initial reaction compared to bacteria and eukaryotes.[5] | Distinct enzymes for the initial condensation step. |

| Fungi | Pentafunctional AROM complex | A single polypeptide (AroM) catalyzes five consecutive reactions (steps 2-6).[1][8][9] | AROM complex; monofunctional DAHP synthase and chorismate synthase. |

| Apicomplexa | Pentafunctional AROM complex | Organization is similar to fungi, suggesting an ancient eukaryotic origin of the fused gene.[10][11][12] | AROM complex. |

| Plantae | Monofunctional & Bifunctional enzymes | Genes acquired through a mix of Endosymbiotic Gene Transfer (EGT) and Horizontal Gene Transfer (HGT) from multiple prokaryotic sources.[7][11] | Bifunctional 3-dehydroquinate (B1236863) dehydratase/shikimate 5-dehydrogenase (DHQ/SDH).[1][3][7] |

Evolutionary Trajectories and Mechanisms

The evolutionary history of the shikimate pathway is a compelling narrative of adaptation and genetic innovation. Cross-species comparisons have revealed shared sequence similarities and reaction mechanisms, pointing to a divergent evolutionary history from a common ancestor.[8][9]

The Ancestral Eukaryotic Pathway and the AROM Complex

Phylogenetic analyses suggest that the last common eukaryotic ancestor possessed a functional shikimate pathway.[7][10] A pivotal event in eukaryotic evolution was the emergence of the arom gene, a massive gene fusion encoding a pentafunctional polypeptide. This AROM complex catalyzes five sequential steps of the pathway (steps 2 through 6).[1][8][9] This complex is found in fungi, apicomplexans like Toxoplasma gondii, and ciliates such as Tetrahymena thermophila.[10][11]

Two primary hypotheses have been proposed for the origin of the AROM complex:

-

Ancient Eukaryotic Innovation: The more parsimonious view is that the arom gene fusion was an ancient event, present in the last common eukaryotic ancestor, and was subsequently inherited vertically.[10][12] This implies that lineages lacking the complex, such as plants and animals, lost it over time.

-

Horizontal Gene Transfer (HGT): An alternative hypothesis suggests the arom gene arose in one eukaryotic lineage and was then transferred to others via eukaryote-to-eukaryote HGT.[10][12]

The discovery of the AROM complex in diverse eukaryotic supergroups lends strong support to the idea that it is an ancient feature.[10][11]

The Plantae Anomaly: A Mosaic of Prokaryotic Genes

The evolution of the shikimate pathway in the Plantae lineage (green plants, red algae, and glaucophytes) is markedly different. Instead of the AROM complex, plants utilize a set of six discrete enzymes, one of which is bifunctional (DHQ/SDH).[1][7] The evolutionary origins of these genes are a mosaic derived from multiple prokaryotic sources through a combination of endosymbiotic and horizontal gene transfer.[7][11]

-

Endosymbiotic Gene Transfer (EGT): The establishment of the chloroplast via primary endosymbiosis with a cyanobacterium was a critical event. Phylogenetic studies suggest that some plant shikimate pathway genes, such as those for shikimate kinase and chorismate synthase, were likely acquired from the cyanobacterial progenitor of the plastid.[7][13] The pathway's localization within the chloroplast in land plants further supports this endosymbiotic origin.[10][11]

-

Horizontal Gene Transfer (HGT): Not all plant shikimate genes trace their ancestry to cyanobacteria. Analyses indicate that at least two other eubacterial genomes contributed to the final complement of genes in the plant pathway.[7][11] This demonstrates that the evolution of this pathway in plants involved multiple, independent HGT events in addition to EGT.[7]

Gene Duplication and Diversification in Land Plants

The transition from aquatic algae to terrestrial life was accompanied by further evolution of the shikimate pathway genes. While algae often have single-copy genes for this pathway, land plants frequently harbor multiple isoforms of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and shikimate kinase (SK).[3][8] These duplications likely provided the raw material for sub-functionalization and neofunctionalization, allowing for more complex regulation and adaptation to diverse environmental stresses.[8][9]

Gene Loss in Metazoa

A significant evolutionary event was the complete loss of the shikimate pathway in the animal kingdom (Metazoa).[12] Animals must obtain the three aromatic amino acids from their diet, classifying them as "essential" amino acids.[1] This loss highlights a fundamental divergence in metabolic capability between animals and the other kingdoms that have retained this vital pathway.

Experimental Protocols

The elucidation of the shikimate pathway's evolutionary history relies on several key experimental and computational methodologies.

1. Phylogenetic Analysis of Pathway Genes

This is the core method for inferring the evolutionary relationships of genes across different species.

-

Objective: To determine the evolutionary ancestry of individual shikimate pathway enzymes and identify instances of HGT, EGT, and vertical inheritance.[14]

-

Methodology:

-

Sequence Retrieval: Amino acid sequences for specific shikimate pathway enzymes (e.g., chorismate synthase, DHQS) are obtained from public databases such as NCBI and UniProt for a wide range of organisms (bacteria, archaea, fungi, plants, etc.).[14][15]

-

Multiple Sequence Alignment (MSA): The collected sequences are aligned using algorithms like ClustalW or MAFFT to identify conserved regions and homologous positions.[14]

-

Phylogenetic Tree Construction: A phylogenetic tree is generated from the alignment using statistical methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.[14][15] Software packages like MEGA or PhyML are commonly used for this step.[15] The resulting tree topology reveals the evolutionary relationships between the sequences, grouping them into clades based on shared ancestry.

-

2. Confirmation of Fused Genes (e.g., AROM complex)

This protocol is used to verify that multiple enzymatic domains are encoded by a single, continuous gene and are transcribed as a single mRNA molecule.

-

Objective: To confirm the existence of the pentafunctional arom gene in organisms like Tetrahymena thermophila.[10]

-

Methodology:

-

Nucleic Acid Extraction: Total RNA is extracted from the target organism.

-

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA population. This removes introns and provides a template representing the transcribed genes.

-

PCR Amplification: Polymerase Chain Reaction (PCR) is performed on the cDNA using primers designed to span the junctions between the different enzymatic domains of the putative fused gene.

-

Sequencing and Analysis: The PCR products are sequenced and analyzed to confirm that they represent a single, contiguous open reading frame containing all five domains, thus verifying the existence of the pentafused gene.[10]

-

3. Enzyme Activity Assays

Biochemical assays are essential to confirm that the identified genes encode functionally active enzymes.

-

Objective: To measure the catalytic activity of a specific shikimate pathway enzyme, for example, shikimate dehydrogenase (SDH).[14]

-

Methodology (Example: Shikimate Dehydrogenase):

-

Principle: The assay measures the NADP+-dependent oxidation of shikimate to 3-dehydroshikimate. The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.[14]

-

Procedure: A reaction mixture is prepared in a cuvette containing buffer, shikimate, and NADP+. The reaction is initiated by adding the purified SDH enzyme. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.[14]

-

Calculation: The enzyme's specific activity is calculated using the molar extinction coefficient of NADPH.[14]

-

Visualizations: Pathways and Evolutionary Models

Conclusion and Implications

The evolutionary history of the shikimate pathway is a remarkable story of genetic persistence and adaptation. From the widespread, monofunctional enzymes in prokaryotes to the elegant pentafunctional AROM complex in fungi and the chimeric, plastid-targeted pathway in plants, evolution has forged diverse solutions to maintain this essential metabolic route. The journey of the plant shikimate pathway genes, assembled from multiple prokaryotic donors via endosymbiosis and horizontal gene transfer, underscores the dynamic nature of eukaryotic genomes.[7][10][11]

For drug development professionals, this evolutionary divergence is highly significant. The absence of the pathway in humans provides a clear therapeutic window.[4][16] The structural and organizational differences between the enzymes in bacteria, fungi, parasites, and plants offer unique opportunities for designing selective inhibitors. Understanding the specific evolutionary trajectory of the pathway in a target pathogen or plant is therefore a critical first step in the development of novel, effective, and highly specific antimicrobial agents and herbicides.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Evolutionary Conservation and Druggability Analysis of Enzymes Belonging to the Bacterial Shikimate Pathway [mdpi.com]

- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 6. Evidence for the shikimate pathway in apicomplexan parasites | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 9. Shikimate and Phenylalanine Biosynthesis in the Green Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolutionary Origins of the Eukaryotic Shikimate Pathway: Gene Fusions, Horizontal Gene Transfer, and Endosymbiotic Replacements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolutionary origins of the eukaryotic shikimate pathway: gene fusions, horizontal gene transfer, and endosymbiotic replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The shikimate pathway in apicomplexan parasites: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Dehydroshikimate: A Critical Branch Point Intermediate in Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, archaea, fungi, algae, and plants.[1][2] Its strategic position makes it a critical branch point from which various metabolic pathways diverge, leading to the formation of a wide array of commercially and medicinally important compounds. This technical guide provides an in-depth exploration of this compound's role as a branch point intermediate, detailing the enzymatic reactions governing its synthesis and consumption, quantitative kinetic data of key enzymes, comprehensive experimental protocols for its analysis, and visual representations of the associated metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the shikimate pathway and its diverse products.

Introduction: The Central Role of this compound

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3][4] this compound is the third intermediate in this pathway, formed from the dehydration of 3-dehydroquinate (B1236863) by the enzyme 3-dehydroquinate dehydratase.[3][5]

As a branch point intermediate, this compound stands at a metabolic crossroads. It can be either reversibly reduced to shikimate by shikimate dehydrogenase, continuing along the primary shikimate pathway, or it can be diverted into alternative biosynthetic routes.[3][6] These branches lead to the production of valuable secondary metabolites, including gallic acid, a precursor to hydrolyzable tannins, and protocatechuic acid, a building block for various polymers and pharmaceuticals.[7][8] The absence of the shikimate pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[9]

Metabolic Pathways Diverging from this compound

The fate of this compound is determined by the enzymatic machinery present in a given organism. The primary branching pathways are detailed below.

The Main Shikimate Pathway: Conversion to Shikimate

The canonical route of the shikimate pathway involves the NADPH-dependent reduction of this compound to shikimate, a reaction catalyzed by shikimate dehydrogenase (EC 1.1.1.25).[6] This reaction is a critical step towards the synthesis of chorismate and, subsequently, the aromatic amino acids.[3]

The Gallic Acid Biosynthesis Pathway

In many plants and some microorganisms, this compound can be converted to gallic acid. This is often cited as occurring through the action of shikimate dehydrogenase, which can produce 3,5-didehydroshikimate that spontaneously rearranges to gallic acid.[10]

The Protocatechuic Acid Biosynthesis Pathway

Several bacteria possess the enzyme this compound dehydratase (EC 4.2.1.118), which catalyzes the dehydration of this compound to form protocatechuic acid (PCA).[8][11] This provides a direct route to this important phenolic compound, bypassing the later steps of the shikimate pathway.

Quantitative Data: Enzyme Kinetics

The distribution of metabolic flux from the this compound branch point is governed by the kinetic properties of the competing enzymes. A summary of key kinetic parameters for enzymes that utilize this compound as a substrate is presented in Table 1.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Shikimate Dehydrogenase (AroE) | Escherichia coli | This compound | 100 - 200 | Not Reported | Not Reported | [12] |

| Shikimate Dehydrogenase (CsDQD/SDHa) | Camellia sinensis | This compound | Not specified | Not specified | Not specified | [10] |

| Shikimate Dehydrogenase (CsDQD/SDHc) | Camellia sinensis | This compound | 330.93 | Not specified | Not specified | [10] |

| Shikimate Dehydrogenase (CsDQD/SDHd) | Camellia sinensis | This compound | 465.97 | Not specified | Not specified | [10] |

| This compound Dehydratase (AsbF) | Bacillus thuringiensis | This compound | ~40 | ~1 | ~25,000 | [12] |

| This compound Dehydratase (QsuB) | Corynebacterium glutamicum | This compound | 1000 | 61 | 61,000 | [12] |

| This compound Dehydratase (Qa-4) | Neurospora crassa | This compound | 600 | 220 | 366,667 | [12] |

Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.

Heterologous Expression and Purification of Shikimate Pathway Enzymes

Objective: To produce and purify active enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: Synthesize or PCR-amplify the gene of interest (e.g., aroE for shikimate dehydrogenase, or a gene encoding a this compound dehydratase) with appropriate restriction sites. Ligate the gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Protein Purification (Immobilized Metal Affinity Chromatography - IMAC):

-

Equilibrate a Ni-NTA resin column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified protein and store at -80°C.

-

Spectrophotometric Assay for Shikimate Dehydrogenase Activity

Objective: To determine the enzymatic activity of shikimate dehydrogenase by monitoring the oxidation of NADPH.

Protocol:

-

Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer, pH 7.5

-

0.2 mM NADPH

-

Varying concentrations of this compound (substrate)

-

Nuclease-free water to a final volume of 200 µL.

-

-

Assay Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer. Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear portion of the absorbance versus time curve represents the initial reaction velocity.

-

Calculation of Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

HPLC Analysis of this compound and Related Metabolites

Objective: To separate and quantify this compound, shikimate, gallic acid, and protocatechuic acid in a sample.

Protocol:

-

Sample Preparation:

-

For in vitro enzyme assays, stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol). Centrifuge to pellet the precipitated protein.

-

For cell culture samples, quench metabolism by rapidly cooling the culture and then extract the metabolites using a suitable solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: A C18 reverse-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might start with a low percentage of the organic solvent and increase over time. For isocratic elution, a mixture such as methanol and 1% phosphoric acid in water can be used.[5]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at wavelengths appropriate for the compounds of interest. This compound can be detected at 234 nm, while shikimic acid, gallic acid, and protocatechuic acid are often monitored around 210-220 nm.[5][10] A photodiode array (PDA) detector is ideal for simultaneous monitoring at multiple wavelengths.

-

-

Quantification:

-

Prepare standard curves for each compound of interest by injecting known concentrations.

-

Integrate the peak areas of the analytes in the samples and quantify the concentrations using the standard curves.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Metabolic fate of this compound as a branch point.

Caption: Workflow for heterologous expression and purification.

Caption: General workflow for HPLC analysis of metabolites.

Conclusion

This compound's position as a branch point intermediate in the shikimate pathway underscores its significance in microbial and plant metabolism. The ability to channel metabolic flux from this point towards the synthesis of valuable compounds has made it a key target for metabolic engineering and synthetic biology applications.[13] Furthermore, the enzymes that catalyze reactions at this branch point represent promising targets for the development of novel drugs and herbicides. A thorough understanding of the kinetics of these enzymes and robust experimental methods for their study are crucial for advancing research in these fields. This technical guide provides a foundational resource to aid researchers in their exploration of the multifaceted role of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]

- 6. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. biosciencejournals.com [biosciencejournals.com]

- 8. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound dehydratase - Wikipedia [en.wikipedia.org]

- 12. Comparative Analysis of Catabolic and Anabolic Dehydroshikimate Dehydratases for 3,4-DHBA Production in Escherichia coli [mdpi.com]

- 13. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]

An In-depth Technical Guide to the Regulation of the Shikimate Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The shikimate pathway in Escherichia coli is a vital metabolic route responsible for the de novo biosynthesis of aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. Its intricate regulation is a classic example of metabolic control, employing both feedback inhibition and transcriptional repression to efficiently manage carbon flow in response to cellular needs. This guide provides a detailed examination of these regulatory mechanisms, focusing on the key enzymes and regulatory proteins that govern this essential pathway. Understanding these control points is critical for the development of antimicrobial agents targeting this pathway and for metabolic engineering efforts aimed at overproducing valuable aromatic compounds.

Overview of the Shikimate Pathway Regulation

The regulation of the shikimate pathway in E. coli is primarily orchestrated at two levels:

-

Feedback Inhibition: The final aromatic amino acid products allosterically inhibit the activity of the first enzyme in the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

-

Transcriptional Repression: The expression of the genes encoding the enzymes of the pathway is controlled by repressor proteins, principally TyrR and TrpR, which respond to the intracellular concentrations of tyrosine, phenylalanine, and tryptophan.

This dual-layer control ensures a rapid response to changes in amino acid availability while also providing long-term adaptation of enzyme levels.

Feedback Inhibition of DAHP Synthase Isoenzymes

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP. This reaction is catalyzed by three DAHP synthase isoenzymes, each encoded by a distinct gene and allosterically inhibited by one of the three aromatic amino acids.[1] This differential regulation allows the cell to independently modulate the pathway's activity in response to the specific needs for each aromatic amino acid.

The three isoenzymes and their respective feedback inhibitors are:

-

AroG (encoded by aroG): Inhibited by L-phenylalanine.[2] This is the major isoenzyme, contributing to approximately 80% of the total DAHP synthase activity in the cell.[3]

-

AroH (encoded by aroH): Inhibited by L-tryptophan.

Mutations in the allosteric binding sites of these enzymes can lead to feedback-resistant phenotypes, a common strategy employed in metabolic engineering to enhance the production of aromatic compounds.[4][6][7]

Quantitative Data on Enzyme Kinetics and Inhibition

The following table summarizes available quantitative data for the DAHP synthase isoenzymes and chorismate mutase.

| Enzyme | Gene | Substrate(s) | K | k | Inhibitor | K |

| AroH | aroH | PEP | 5.3 | 21 | L-Tryptophan | 1 |

| E4P | 35 | |||||

| Chorismate Mutase | pheA | Chorismate | 45 (pH 7.8), 296 (pH 7.5) | 72 (pH 7.5) | L-Phenylalanine | - |

Transcriptional Regulation by TyrR and TrpR

The expression of the genes encoding the shikimate pathway enzymes is tightly controlled at the transcriptional level by the TyrR and TrpR repressor proteins.

The TyrR Regulon

The TyrR protein is a global regulator that controls the expression of a number of genes involved in aromatic amino acid biosynthesis and transport, including aroG, aroF, aroL, and tyrA.[8][9][10] TyrR can act as both a repressor and an activator, depending on the location of its binding sites (TyrR boxes) relative to the promoter and the presence of its co-factors: L-tyrosine, L-phenylalanine, or L-tryptophan.[11]

For the shikimate pathway genes, TyrR primarily functions as a repressor. The binding of TyrR to operator sites, often overlapping the promoter region, sterically hinders the binding of RNA polymerase, thereby inhibiting transcription. The degree of repression is modulated by the intracellular concentrations of the aromatic amino acids. For instance, the transcription of aroF and aroG is repressed by the TyrR protein when complexed with tyrosine or phenylalanine, respectively.[9]

The TrpR Repressor